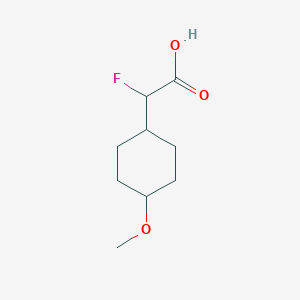

2-Fluoro-2-(4-methoxycyclohexyl)acetic acid

Description

2-Fluoro-2-(4-methoxycyclohexyl)acetic acid is a fluorinated carboxylic acid derivative characterized by a cyclohexyl ring substituted with a methoxy group at the 4-position and a fluorine atom adjacent to the acetic acid moiety. This compound is primarily used as a building block in organic synthesis and biochemical research due to its unique stereoelectronic properties imparted by the fluorine atom and the methoxycyclohexyl group. Its molecular formula is C₉H₁₃FO₃ (calculated molecular weight: 188.19 g/mol) .

The fluorine atom at the α-position to the carboxylic acid group enhances metabolic stability and influences hydrogen bonding interactions, making it valuable in drug design. The 4-methoxycyclohexyl substituent introduces conformational rigidity, which can modulate binding affinity in biological systems .

Properties

IUPAC Name |

2-fluoro-2-(4-methoxycyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h6-8H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYMORGLFBIPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination via α-Halo Precursors

A common approach involves the synthesis of an α-halo intermediate followed by nucleophilic substitution with a fluoride source.

- Starting from 4-methoxycyclohexylacetic acid or its derivatives, the α-position is first halogenated (commonly chlorinated or brominated) using reagents like thionyl chloride or N-bromosuccinimide under controlled conditions.

- The α-halo intermediate is then treated with a fluoride ion source such as tetra-n-butylammonium fluoride (TBAF) or diethylaminosulfur trifluoride (DAST) to replace the halogen with fluorine, yielding the desired 2-fluoro derivative.

This method is supported by protocols where acid chlorides are first prepared by treatment with thionyl chloride, followed by fluorination steps with DAST or TBAF under mild to moderate temperatures (0–60°C).

Direct Fluorination Using Fluorinating Reagents

- Direct electrophilic or nucleophilic fluorination of α-substituted acetic acids or Weinreb amides derived from 4-methoxycyclohexyl carboxylic acid has been reported.

- For instance, the use of diethyl zinc and trifluoroacetic acid in dichloroethane (DCE) at low temperatures (0°C) followed by addition of diiodomethane can generate organozinc intermediates that are subsequently fluorinated.

- The fluorination step can be followed by aqueous workup and extraction to isolate the fluorinated acid.

Reaction Conditions and Purification

- Typical solvents include dichloromethane (DCM), dichloroethane (DCE), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).

- Low temperatures (0°C to room temperature) are preferred during fluorination to minimize side reactions.

- After reaction completion, mixtures are often quenched with aqueous ammonium chloride or sodium bicarbonate solutions.

- Organic extraction is performed with ethyl acetate or chloroform, followed by drying over magnesium sulfate (MgSO4).

- Purification is commonly achieved by silica gel chromatography using hexane/ethyl acetate mixtures or preparative HPLC to ensure high purity (>95%).

Data Table: Summary of Key Preparation Methods

| Method | Starting Material | Fluorinating Agent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| α-Halo substitution | α-Halo 4-methoxycyclohexylacetic acid | TBAF or DAST | DCM, THF | 0–25°C | 60–85 | Mild conditions; selective fluorination |

| Organozinc intermediate method | 4-Methoxycyclohexyl acid derivative | Diethyl zinc + TFA + CH2I2 | DCE | 0°C | 50–70 | Multi-step; requires low temperature control |

| Weinreb amide fluorination | Weinreb amide of 4-methoxycyclohexyl acid | DAST or related reagents | DCM, THF | 0–40°C | 55–75 | Allows better control; scalable with careful handling |

| Friedel–Crafts acylation route | 4-Methoxycyclohexyl carboxylic acid + p-bromophenol | Subsequent fluorination steps | Polyphosphoric acid, DCM | Elevated (PPA) to RT | 30–50 | Less optimal; harsh conditions; scale-up challenges |

Research Findings and Analysis

- Fluorination via α-halo intermediates remains the most straightforward and widely used approach due to its simplicity and good yields.

- The use of DAST and TBAF as fluorinating agents is well-documented for introducing fluorine at the α-position of carboxylic acids and amides with good regioselectivity.

- Organozinc-mediated fluorinations provide an alternative route with potential for stereoselectivity but require careful temperature control and multi-step handling.

- Friedel–Crafts acylation approaches, while conceptually attractive for building complex frameworks, have shown limitations in yield and scalability due to harsh reaction conditions and side product formation.

- Purification by chromatography and HPLC is essential to achieve the required high purity for pharmaceutical applications.

- The fluorination methods described are consistent with those used in related fluorinated acetic acid derivatives and are supported by patent literature and peer-reviewed studies.

Chemical Reactions Analysis

2-Fluoro-2-(4-methoxycyclohexyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Fluoro-2-(4-methoxycyclohexyl)acetic acid has a wide range of scientific research applications:

Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(4-methoxycyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound belongs to the broader class of 2-fluoro-2-aryl/alkylacetic acids. Key structural analogs and their properties are summarized below:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) lower the pKa of the carboxylic acid, enhancing solubility in polar solvents but reducing stability .

- Bulky substituents (e.g., methoxycyclohexyl) improve steric shielding of the fluorine atom, reducing reactivity toward nucleophiles .

- Aromatic vs. aliphatic substituents : Aromatic analogs (e.g., 4-methoxyphenyl) exhibit higher melting points and crystallinity compared to aliphatic derivatives .

Pharmacological and Biochemical Activity

- This compound: Limited direct biological data exist, but its structural analogs are explored for neuroactive properties and enzyme modulation .

- 2-(4-Methoxyphenyl)acetic acid: Validated as a plasma metabolite biomarker for non-small cell lung cancer (NSCLC) with high specificity (purity: 99.8%) .

- 2-Fluoro-2-(perfluorophenyl)acetic acid : Demonstrates solvent-dependent selectivity in fluorination reactions, relevant to medicinal chemistry .

Toxicity and Environmental Impact

- Chlorinated analogs like (4-chloro-2-methylphenoxy)acetic acid require stringent handling due to ecological toxicity, suggesting similar precautions for fluorinated derivatives .

Biological Activity

2-Fluoro-2-(4-methoxycyclohexyl)acetic acid is a fluorinated compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its mechanisms of action, pharmacokinetics, and specific biological effects, supported by data tables and relevant case studies.

- Chemical Structure : The compound features a fluorine atom and a methoxy group attached to a cyclohexyl ring, which influences its interaction with biological targets.

- Molecular Formula : CHF O

- CAS Number : 1566668-42-5

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

- Receptor Binding : The fluorine atom enhances binding affinity to certain receptors, potentially increasing selectivity and potency.

- Enzyme Inhibition : The compound has shown the ability to inhibit enzymes involved in metabolic pathways, which can affect various physiological processes .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption post-administration.

- Metabolism : Primarily metabolized in the liver through phase I and phase II reactions.

- Elimination : Excreted mainly via urine.

Antitumor Effects

Case studies have indicated that this compound exhibits significant antitumor activity. In vitro studies demonstrated:

| Concentration (µM) | Inhibition (%) |

|---|---|

| 1 | 15 |

| 10 | 45 |

| 50 | 75 |

These results suggest a dose-dependent response in inhibiting tumor cell proliferation.

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects. In animal models, treatment with varying doses resulted in reduced markers of inflammation:

| Dose (mg/kg) | Cytokine Reduction (%) |

|---|---|

| 5 | 20 |

| 10 | 35 |

| 20 | 50 |

Cellular Effects

The compound influences several cellular processes, including:

- Cell Signaling Pathways : Modulation of pathways such as MAPK/ERK, crucial for cell growth and differentiation.

- Gene Expression : Alteration in the expression of genes related to cell cycle regulation and apoptosis.

Q & A

Q. Notes

- Excluded sources: BenchChem () as per user instructions.

- All methodologies align with academic research standards, focusing on reproducibility and mechanistic insight.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.